molecular formula C11H16N6O2S B5105259 N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Katalognummer B5105259
Molekulargewicht: 296.35 g/mol
InChI-Schlüssel: BWNZXEQBCXHCQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, commonly known as ODQ, is a widely used chemical compound in scientific research. It is a potent and selective inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP) in the body. ODQ has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases and cancer.

Wirkmechanismus

ODQ acts as a competitive inhibitor of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to a decrease in cGMP levels, which can have downstream effects on various physiological processes. ODQ has been shown to be highly selective for N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, with little or no activity against other related enzymes.
Biochemical and physiological effects:
ODQ has been shown to have a number of biochemical and physiological effects, depending on the specific system being studied. In vascular smooth muscle cells, ODQ has been shown to inhibit relaxation in response to nitric oxide (NO), which activates N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and leads to cGMP production. In platelets, ODQ has been shown to inhibit aggregation in response to various agonists. In cancer cells, ODQ has been shown to inhibit growth and induce apoptosis (programmed cell death), potentially through the inhibition of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling.

Vorteile Und Einschränkungen Für Laborexperimente

ODQ has several advantages as a tool compound for scientific research. It is highly selective for N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, allowing for specific inhibition of this enzyme without affecting other related enzymes. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, there are some limitations to the use of ODQ. It can be difficult to solubilize in aqueous solutions, and its potency can vary depending on the specific experimental conditions. Additionally, the downstream effects of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling can be complex and context-dependent, making it challenging to interpret the results of experiments using ODQ.

Zukünftige Richtungen

There are several potential future directions for research on ODQ and N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling. One area of interest is the development of more potent and selective inhibitors of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, which could have therapeutic applications in cardiovascular diseases and cancer. Another area of interest is the identification of downstream effectors of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling, which could provide new targets for drug development. Additionally, there is growing interest in the role of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling in the central nervous system, and the potential use of ODQ and related compounds in the treatment of neurological disorders.

Synthesemethoden

ODQ can be synthesized using a variety of methods, including the reaction of 4-morpholino-1,2,5-oxadiazol-3-yl chloride with 2-(methylthio)ethanol in the presence of a base such as pyridine. The resulting intermediate can then be reacted with 4-amino-1,2,5-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield ODQ. Other methods of synthesis have also been reported in the literature.

Wissenschaftliche Forschungsanwendungen

ODQ has been widely used as a tool compound in scientific research to investigate the role of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling in various physiological and pathological processes. It has been shown to inhibit the activity of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in vitro and in vivo, leading to a decrease in cGMP levels. This has been used to study the effects of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling on vascular tone, platelet aggregation, and smooth muscle cell proliferation, among other processes. ODQ has also been used to investigate the role of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling in cancer cell growth and survival.

Eigenschaften

IUPAC Name

N-(2-methylsulfanylethyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-20-7-2-12-10-11(17-3-5-18-6-4-17)14-9-8(13-10)15-19-16-9/h2-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNZXEQBCXHCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=NC2=NON=C2N=C1N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.